[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate
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Overview
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate is a complex organic compound that combines a variety of functional groups, including a cyano group, a carbamoyl group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of cyclohexylamine with cyanogen bromide to form 1-cyanocyclohexylamine.
Carbamoylation: The 1-cyanocyclohexylamine is then reacted with methyl chloroformate to form [(1-cyanocyclohexyl)carbamoyl]methyl chloride.
Esterification: The final step involves the esterification of [(1-cyanocyclohexyl)carbamoyl]methyl chloride with 2-(2-chloro-6-fluorophenyl)acetic acid in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: 1-Aminocyclohexyl derivatives.
Substitution: Various substituted carbamoyl and ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.
Mechanism of Action
The mechanism by which [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate exerts its effects is largely dependent on its interaction with molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the ester and carbamoyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chlorophenyl)acetate: Similar structure but lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-fluorophenyl)acetate:
Uniqueness
The presence of both chlorine and fluorine atoms in [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate makes it unique, as these halogens can influence the compound’s electronic properties and reactivity. This dual halogenation can enhance its stability and specificity in biological systems, making it a more potent candidate for pharmaceutical applications compared to its analogs.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3/c18-13-5-4-6-14(19)12(13)9-16(23)24-10-15(22)21-17(11-20)7-2-1-3-8-17/h4-6H,1-3,7-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCGJSQXJSJWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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